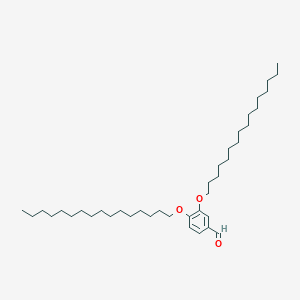
3,4-Bis(hexadecyloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(hexadecyloxy)benzaldehyde: is an organic compound with the molecular formula C39H70O3 It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with hexadecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(hexadecyloxy)benzaldehyde typically involves the alkylation of 3,4-dihydroxybenzaldehyde with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3,4-Dihydroxybenzaldehyde+2Hexadecyl bromideK2CO3,DMFthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(hexadecyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hexadecyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 3,4-Bis(hexadecyloxy)benzoic acid.
Reduction: 3,4-Bis(hexadecyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Bis(hexadecyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(hexadecyloxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde group and hexadecyloxy substituents. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity and function.
Comparison with Similar Compounds
- 3,4-Bis(benzyloxy)benzaldehyde
- 3,4-Bis(octadecyloxy)benzaldehyde
- 3,4-Bis(decyloxy)benzaldehyde
Comparison:
- 3,4-Bis(hexadecyloxy)benzaldehyde vs. 3,4-Bis(benzyloxy)benzaldehyde : The hexadecyloxy groups provide greater hydrophobicity compared to the benzyloxy groups, which can influence the compound’s solubility and reactivity.
- This compound vs. 3,4-Bis(octadecyloxy)benzaldehyde : The difference in the length of the alkyl chains (hexadecyl vs. octadecyl) can affect the compound’s physical properties, such as melting point and viscosity.
- This compound vs. 3,4-Bis(decyloxy)benzaldehyde : Similar to the comparison with octadecyloxy, the length of the alkyl chains plays a crucial role in determining the compound’s characteristics and potential applications.
Properties
CAS No. |
60273-43-0 |
|---|---|
Molecular Formula |
C39H70O3 |
Molecular Weight |
587.0 g/mol |
IUPAC Name |
3,4-dihexadecoxybenzaldehyde |
InChI |
InChI=1S/C39H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-38-32-31-37(36-40)35-39(38)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34H2,1-2H3 |
InChI Key |
HYFJCXYGCACGDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















